![molecular formula C7H9NO4 B1231232 (R)-2,3,4,5-tetrahydrodipicolinic acid](/img/structure/B1231232.png)
(R)-2,3,4,5-tetrahydrodipicolinic acid
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Overview
Description
(R)-2,3,4,5-tetrahydrodipicolinic acid is a 2,3,4,5-tetrahydrodipicolinic acid.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the most promising applications of (R)-2,3,4,5-tetrahydrodipicolinic acid is its role as a herbicide. Research has identified inhibitors of bacterial dihydrodipicolinate reductase (DHDPR), an enzyme crucial for lysine biosynthesis in plants and bacteria. These inhibitors, including derivatives of this compound, have shown effectiveness in reducing the germination and growth of various weed species such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish) without exhibiting toxicity to human cells .
Mechanism of Action
The mechanism involves targeting DHDPR enzymes in plants. Studies demonstrated that these compounds can inhibit plant DHDPR orthologues effectively, suggesting a new mode of action for herbicides that could mitigate the rise of herbicide-resistant weeds .
Medicinal Applications
Antibacterial Activity
this compound has also been investigated for its antibacterial properties. It has been shown to inhibit meso-diaminopimelate biosynthesis in bacteria, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This inhibition presents a potential pathway for developing new antibiotics against multi-drug resistant Gram-negative bacteria .
Case Studies
A notable study highlighted the efficacy of inhibitors derived from the DAP biosynthetic pathway against strains of Acinetobacter baumannii, a notorious multi-drug resistant pathogen. The compounds demonstrated low micromolar potency and were effective in preventing biofilm formation and disrupting established biofilms .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid biosynthesis pathways. The specificity and potency of these compounds are being explored to understand their interactions with different enzymes better .
Application Area | Compound Role | Target Organisms/Enzymes | Outcome/Effectiveness |
---|---|---|---|
Agriculture | Herbicide | Dihydrodipicolinate reductase | Effective against weeds |
Medicine | Antibiotic | Bacterial DAP biosynthesis | Effective against MDR strains |
Biochemistry | Enzyme Inhibitor | Various enzymes | Specific inhibition observed |
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI Key |
CXMBCXQHOXUCEO-SCSAIBSYSA-N |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@@H](N=C(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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